3-(2-hydroxyphenyl)-N-phenylpropanamide
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Overview
Description
3-(2-hydroxyphenyl)-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-phenylpropanamide typically involves the reaction of 2-hydroxyacetophenone with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-oxophenyl)-N-phenylpropanamide.
Reduction: Formation of 3-(2-hydroxyphenyl)-N-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-(2-hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazole: Contains a triazole ring, offering different chemical properties and applications.
Uniqueness
3-(2-hydroxyphenyl)-N-phenylpropanamide is unique due to the presence of both hydroxyphenyl and phenyl groups attached to an amide backbone. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H15NO2/c17-14-9-5-4-6-12(14)10-11-15(18)16-13-7-2-1-3-8-13/h1-9,17H,10-11H2,(H,16,18) |
InChI Key |
IQLBYXYIRNJHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2O |
Origin of Product |
United States |
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